8-Nitro-spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
8-Nitro-spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound that features a spirocyclic structure, combining a chroman and a piperidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the chroman ring, followed by the introduction of the piperidinone moiety through a spirocyclization reaction. The nitro group is usually introduced via nitration of the chroman precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-Nitro-spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8-Nitro-spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Nitro-spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the spirocyclic structure can interact with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[chroman-2,4’-piperidine]: Lacks the nitro group, making it less reactive.
Spiro[chroman-2,4’-piperidin]-4-one: Similar structure but without the nitro group.
8-Nitro-chroman: Contains the nitro group but lacks the spirocyclic piperidinone moiety.
Uniqueness
8-Nitro-spiro[chroman-2,4’-piperidin]-4-one is unique due to the combination of the nitro group and the spirocyclic structure, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C13H14N2O4 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
8-nitrospiro[3H-chromene-2,4'-piperidine]-4-one |
InChI |
InChI=1S/C13H14N2O4/c16-11-8-13(4-6-14-7-5-13)19-12-9(11)2-1-3-10(12)15(17)18/h1-3,14H,4-8H2 |
InChI Key |
DVZWZZTVHJZKEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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